molecular formula C12H18N2S B3073027 2-(Piperidin-4-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole CAS No. 1017184-56-3

2-(Piperidin-4-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole

Cat. No.: B3073027
CAS No.: 1017184-56-3
M. Wt: 222.35 g/mol
InChI Key: PNQVNSYQUPHCMF-UHFFFAOYSA-N
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Description

2-(Piperidin-4-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole ( 1017184-56-3) is a bicyclic heterocyclic compound with the molecular formula C12H18N2S and a molecular weight of 222.35 g/mol . It features a benzothiazole core fused with a piperidine ring, a structure of significant interest in medicinal chemistry and drug discovery . The benzothiazole scaffold is a privileged structure in medicinal chemistry, known for its diverse pharmacological potential. For Research Use Only. Not intended for human or veterinary use. This compound serves as a key building block in organic synthesis, particularly for developing more complex molecules with potential bioactive properties . While direct studies on this specific isomer are limited, research on its structural analogs reveals promising areas of investigation. For instance, closely related benzothiazole derivatives are extensively explored as multitarget-directed ligands for complex neurodegenerative diseases such as Alzheimer's, where they may act as histamine H3 receptor ligands alongside inhibiting enzymes like acetylcholinesterase (AChE) and monoamine oxidase-B (MAO-B) . Furthermore, positional isomers of this compound, specifically the 2-(Piperidin-3-yl) variant, have demonstrated potent in vitro anticancer activity against various human cancer cell lines, with mechanisms that may involve the inhibition of specific cellular proliferation pathways . The piperidine moiety enhances the molecule's properties, potentially improving solubility and bioavailability, making it a versatile intermediate for pharmaceutical research . Researchers utilize this compound to explore new chemical space and develop novel therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-piperidin-4-yl-4,5,6,7-tetrahydro-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2S/c1-2-4-11-10(3-1)14-12(15-11)9-5-7-13-8-6-9/h9,13H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNQVNSYQUPHCMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=C(S2)C3CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-4-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with a piperidine derivative in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to promote cyclization and the formation of the benzothiazole ring .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-4-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in further synthetic applications .

Scientific Research Applications

2-(Piperidin-4-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Piperidin-4-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

4,5,6,7-Tetrahydro-1,3-benzothiazole (CAS 4433-49-2)

The parent compound lacks the piperidin-4-yl group, simplifying its structure to the fused tetrahydrobenzothiazole core. It serves as a precursor for synthesizing derivatives with enhanced biological or physicochemical properties. Its molecular formula is C₇H₉NS (MW: 139.22 g/mol) .

2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole (CAS 104617-49-4)

This diamine derivative replaces the piperidine group with amino substituents at positions 2 and 4. It is a key intermediate in synthesizing pramipexole, a dopamine agonist, and exhibits antimycobacterial activity in metal complexes . Molecular formula: C₇H₁₁N₃S (MW: 169.25 g/mol).

4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-amine (CAS 97817-23-7)

This analog replaces the benzene ring with a pyridine moiety, enhancing nitrogen content. It is used in edoxaban, a direct oral anticoagulant targeting Factor Xa . Molecular formula: C₆H₉N₃S (MW: 155.22 g/mol).

Pharmacologically Active Derivatives

Pramipexole

A dopamine agonist with a 4,5,6,7-tetrahydro-1,3-benzothiazole core substituted with amino and propylamine groups. It treats Parkinson’s disease by mimicking dopamine’s action on D2 receptors .

Edoxaban (Lixiana®)

Contains a 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine moiety linked to a chloropyridine group. It inhibits Factor Xa, preventing blood clot formation .

2-{4-[4-Methyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-yl]piperazin-1-yl}-4,5,6,7-tetrahydro-1,3-benzothiazole (CAS 2877663-75-5)

This complex derivative includes a pyrimidine-piperazine substituent, likely targeting kinase or receptor pathways. Molecular formula: C₂₁H₃₁N₇S (MW: 413.60 g/mol) .

Corrosion Inhibitors

Benzothiazole derivatives, such as monoazo dyes derived from 4,5,6,7-tetrahydro-1,3-benzothiazole, exhibit >80% inhibition efficiency for mild steel in acidic environments. Their adsorption on metal surfaces is attributed to sulfur and nitrogen lone pairs interacting with d-orbitals of iron .

Data Tables

Table 1. Structural and Molecular Comparison of Key Analogs

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications
2-(Piperidin-4-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole Piperidin-4-yl at C2 C₁₂H₁₆N₂S 220.34 Pharmacological intermediates
4,5,6,7-Tetrahydro-1,3-benzothiazole None C₇H₉NS 139.22 Synthetic precursor
2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole NH₂ at C2 and C6 C₇H₁₁N₃S 169.25 Antimycobacterial agents
Pramipexole NH₂ at C2, propylamine at C6 C₁₀H₁₇N₃S 211.33 Parkinson’s disease treatment
Edoxaban Tetrahydrothiazolo-pyridine core C₂₄H₃₀ClN₇O₄S 548.06 Anticoagulant

Table 2. Corrosion Inhibition Efficiency of Benzothiazole Derivatives

Compound Class Inhibition Efficiency (%) Metal Substrate Environment Reference
Monoazo dyes (e.g., from ) 85–92 Mild steel 1 M HCl
4,5,6,7-Tetrahydro-1,3-benzothiazole derivatives 78–89 Soft-cast steel 1 M HCl

Biological Activity

2-(Piperidin-4-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a piperidine ring fused with a benzothiazole structure, which contributes to its pharmacological properties. The exploration of its biological activity has revealed promising results in various therapeutic areas.

Chemical Structure and Properties

  • Molecular Formula : C12_{12}H18_{18}N2_2S
  • Molecular Weight : 218.35 g/mol
  • SMILES Notation : C1CCC2=C(C1)N=C(S2)C3CCNCC3

The compound's structure allows for interactions with biological targets, making it a candidate for drug development.

Research indicates that this compound acts on several biological pathways:

  • PPARδ Agonism : This compound has been identified as a potent agonist for the peroxisome proliferator-activated receptor delta (PPARδ). Studies have shown that it enhances lipid metabolism and may help in treating metabolic disorders such as hypercholesterolemia. For instance, a derivative of this compound demonstrated an EC50_{50} of 4.1 nM in activating hPPARδ and significantly increased HDL cholesterol levels in vivo .
  • Neuroprotective Effects : The compound exhibits neuroprotective properties by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in the context of neurodegenerative diseases like Alzheimer's. It has been shown to possess IC50_{50} values lower than traditional inhibitors, indicating superior efficacy .

Table 1: Summary of Biological Activities

ActivityDescriptionReference
PPARδ AgonismEC50_{50} = 4.1 nM
AChE InhibitionIC50_{50} = 0.62 μM
BuChE InhibitionIC50_{50} = 0.69 μM
NeuroprotectionSignificant reduction in neurodegeneration markers

Case Study 1: Metabolic Syndrome Treatment

In a study focusing on metabolic syndrome, the administration of the compound led to a notable increase in HDL cholesterol levels and improved glucose metabolism in animal models. This suggests potential applications in managing conditions associated with metabolic syndrome.

Case Study 2: Alzheimer's Disease

In another study targeting Alzheimer's disease, derivatives of this compound showed enhanced binding affinity to AChE and BuChE compared to existing treatments. These findings indicate its potential as a multitarget-directed ligand for neurodegenerative diseases .

Q & A

Q. Advanced Research Focus

  • Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to targets like dopamine receptors or bacterial enzymes (evidence ).
  • DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate substituent effects with redox behavior .
  • MD simulations : Assess stability of ligand-receptor complexes over 100+ ns trajectories.

How can contradictory data on substituent effects be resolved?

Advanced Research Focus
Case study: Discrepancies in antimicrobial activity between methyl- and fluoro-substituted derivatives:

  • Hypothesis testing : Compare logP values (hydrophobicity) and membrane permeability via parallel artificial membrane assays (PAMPA).
  • Crystallography : Resolve steric clashes in X-ray structures of ligand-enzyme complexes .
  • Meta-analysis : Pool data from multiple studies to identify trends (e.g., electron-withdrawing groups enhance antitubercular activity) .

What electrochemical methods characterize its redox behavior?

Q. Advanced Research Focus

  • Cyclic voltammetry (CV) : Detect oxidation peaks near +0.8 V (vs. Ag/AgCl) for the benzothiazole moiety, indicating dopamine receptor binding potential .
  • Diffusion coefficient analysis : Use the Randles-Sevcik equation to quantify electron transfer rates at carbon nitride (gCN) electrodes .

How do fluorinated derivatives differ in reactivity and bioactivity?

Advanced Research Focus
Fluorination at the tetrahydrobenzothiazole core:

  • Enhanced metabolic stability : Fluorine reduces CYP450-mediated oxidation.
  • Crystallographic evidence : Tetrafluoro derivatives (e.g., 4,5,6,7-tetrafluoro-2-(trifluoro-2-oxopropyl)benzothiazole) exhibit altered π-π stacking in solid-state structures .
  • Biological impact : Fluorinated analogs show improved MICs against drug-resistant pathogens .

What strategies optimize yield in multistep syntheses?

Q. Methodological Focus

  • Protecting groups : Boc-protection of the piperidine nitrogen prevents side reactions during thiazole formation.
  • Microwave assistance : Reduces reaction time from hours to minutes (e.g., 80°C, 300 W) .
  • Purification : Flash chromatography with ethyl acetate/hexane gradients (3:1 to 1:1) isolates pure products.

How can in silico models guide the design of novel analogs?

Q. Advanced Research Focus

  • Pharmacophore modeling : Identify critical features (e.g., hydrogen bond acceptors at C2 position).
  • ADMET prediction : SwissADME or pkCSM forecasts bioavailability and toxicity.
  • Fragment-based design : Merge tetrahydrobenzothiazole cores with bioactive fragments (e.g., triazoles) to enhance target engagement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Piperidin-4-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole
Reactant of Route 2
Reactant of Route 2
2-(Piperidin-4-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole

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